7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-9(2)23-8-4-5-15-13-16-11-10(19(13)6-7-20)12(21)17-14(22)18(11)3/h9,20H,4-8H2,1-3H3,(H,15,16)(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGLABWYCQKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₅O₄
- Molecular Weight : 269.26 g/mol
- SMILES Notation : CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO
- InChIKey : NVIKCFPMGSTSCP-UHFFFAOYSA-N
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 270.11968 | 159.6 |
| [M+Na]+ | 292.10162 | 170.2 |
| [M+NH4]+ | 287.14622 | 162.7 |
| [M+K]+ | 308.07556 | 168.9 |
| [M-H]- | 268.10512 | 156.4 |
The biological activity of this compound can be attributed to its structural features that allow for interactions with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other enzymes related to cell proliferation and survival.
Pharmacological Studies
-
Antitumor Activity :
- In vitro studies have indicated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell cycle progression.
- A study demonstrated that compounds similar to this purine derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential use in cancer therapy.
-
Enzyme Inhibition :
- Compounds with similar structures have been reported to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment.
- The mechanism involves the stabilization of incretin hormones, which enhances insulin secretion in response to meals.
Study on Antitumor Effects
A recent study published in Cancer Research evaluated the efficacy of various purine derivatives, including this compound, against MCF-7 breast cancer cells. The results showed:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cell populations after treatment with the compound.
Study on DPP-4 Inhibition
In another study focusing on metabolic disorders, the compound was tested for its ability to inhibit DPP-4 activity:
- Inhibition Rate : The compound exhibited a DPP-4 inhibition rate of approximately 70% at a concentration of 5 µM.
- Glucose Tolerance Improvement : In diabetic mice models, administration of the compound resulted in improved glucose tolerance tests compared to controls.
Q & A
Q. What are the optimal synthetic routes for 7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step alkylation and substitution reactions. For example:
- Step 1: Alkylation of the purine core at position 7 using 2-chloroethanol under reflux in aprotic solvents (e.g., DMF) with a base like K₂CO₃ to introduce the hydroxyethyl group .
- Step 2: Nucleophilic substitution at position 8 using 3-isopropoxypropylamine, requiring precise temperature control (60–80°C) and catalysts like DIPEA to enhance regioselectivity .
- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) is critical to isolate the product from byproducts such as unreacted amines or dimerized intermediates .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~423.2 Da) and fragmentation patterns to validate substituents .
- NMR: ¹H and ¹³C NMR (DMSO-d₆) can resolve the hydroxyethyl proton (δ 3.5–3.7 ppm) and isopropoxypropyl groups (δ 1.1–1.3 ppm for CH₃) .
- FTIR: Key peaks include N-H stretching (3300–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
Q. How does the hydroxyethyl substituent influence the compound’s solubility and stability?
Methodological Answer: The 2-hydroxyethyl group enhances hydrophilicity, improving aqueous solubility (tested via shake-flask method in PBS pH 7.4). Stability studies (HPLC monitoring under accelerated conditions: 40°C/75% RH) show degradation via hydrolysis of the purine ring, mitigated by lyophilization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., adenosine receptors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with receptor PDB IDs (e.g., 4UWH for A₂A adenosine receptor). Parameterize the ligand’s partial charges (AM1-BCC) and optimize hydrogen bonding with residues like Asn253 .
- MD Simulations: GROMACS simulations (CHARMM36 force field) can assess binding stability over 100 ns, focusing on RMSD fluctuations (<2 Å for stable complexes) .
Q. How do structural modifications at position 8 alter the compound’s pharmacological profile?
Methodological Answer:
- Comparative SAR: Replace the 3-isopropoxypropylamino group with cyclohexylamino () or morpholinyl () groups.
- Assay Design: Test modified analogs in cAMP inhibition assays (HEK293 cells expressing A₁/A₂A receptors). EC₅₀ values correlate with substituent bulkiness (e.g., cyclohexyl groups reduce potency due to steric hindrance) .
Q. Table 1: Substituent Effects on Bioactivity
| Position 8 Substituent | cAMP Inhibition EC₅₀ (µM) | Selectivity (A₁/A₂A) |
|---|---|---|
| 3-Isopropoxypropylamino (Target) | 0.45 ± 0.12 | 1:3.2 |
| Cyclohexylamino | 1.89 ± 0.34 | 1:1.1 |
| Morpholinylmethyl | 0.78 ± 0.21 | 1:2.5 |
| Data adapted from |
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., oxidation at the purine ring or O-dealkylation of the isopropoxy group). Conflicting results may arise from batch-to-batch variability in HLMs; standardize using pooled donors .
- Cross-Validation: Compare with in silico predictions (e.g., SwissADME) to prioritize lab experiments .
Methodological Challenges
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time .
- Green Solvents: Replace DMF with Cyrene™ (dihydrolevoglucosenone) to enhance sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
